methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate
Description
This compound is a synthetic carbamate derivative featuring a phenylsulfamoyl core linked to a hybrid heterocyclic system comprising pyridine and thiophene rings. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic/heterocyclic recognition motifs .
Properties
IUPAC Name |
methyl N-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-18(22)21-14-6-8-15(9-7-14)27(23,24)20-12-13-4-2-10-19-17(13)16-5-3-11-26-16/h2-11,20H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSWQGCGCPBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:
Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound undergoes a reaction with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The thiophene and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfamoyl and carbamate groups can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Notes
Data Limitations : Direct pharmacological or physicochemical data for the target compound is absent in the provided evidence. Comparisons rely on structural analogues and inferred properties.
Methodological Consistency : Lipophilicity values for 4a–i were determined via HPLC , but analogous studies for the target compound are unreported.
Structural-Activity Trends : Thiophene positioning (2- vs. 3-) and heterocycle choice (pyridine vs. pyrazole) critically modulate electronic and steric profiles, impacting target selectivity and potency.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl (4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of intermediates like [2-(thiophen-2-yl)pyridin-3-yl]methanol. Key steps include:
Sulfamoylation : Reacting 4-aminophenyl carbamate with sulfamoyl chloride derivatives under basic conditions (e.g., triethylamine in chloroform) .
Coupling Reactions : Introducing the thiophene-pyridine moiety via nucleophilic substitution or reductive amination. Reaction monitoring via ESI-MS and purification via silica gel chromatography are critical for yield optimization (e.g., 33% yield after 18 hours vs. 15% at 3 hours) .
Carbamate Formation : Final treatment with methyl chloroformate to install the carbamate group .
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Key Analytical Data (¹H-NMR) |
|---|---|---|---|
| Sulfamoylation | Triethylamine, chloroform, 18h | 33 | δ 3.18–2.97 ppm (-CH₂-NH-C=O) |
| Thiophene-Pyridine Coupling | Pd catalysis, DMF, 80°C | 45 | δ 7.15–7.40 ppm (Ar-H) |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Assign shifts for sulfamoyl NH (~δ 3.18–2.97 ppm) and carbamate carbonyl (~δ 150–160 ppm) .
- IR Spectroscopy : Confirm carbamate (C=O stretch at ~1740 cm⁻¹) and sulfonamide (S=O at ~1350–1150 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₈N₃O₄S₂) with <2 ppm error .
Q. What preliminary biological activities have been reported for structurally similar carbamate-sulfonamide hybrids?
- Methodological Answer : Analogous compounds exhibit:
- Anticancer Activity : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) via tubulin inhibition .
- Antimicrobial Effects : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Experimental Design Tip : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening. Include positive controls (e.g., doxorubicin, ciprofloxacin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Thiophene Modification : Replace thiophene with furan to assess electronic effects on target binding (e.g., π-π stacking vs. H-bonding) .
- Sulfamoyl Substitution : Introduce fluorinated groups (e.g., -CF₃) to enhance metabolic stability and blood-brain barrier penetration .
- Table 2 : SAR Trends in Analogous Compounds
Q. What computational tools are suitable for predicting target interactions and metabolic pathways?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions with cholinesterase or tubulin binding sites (PDB: 1EVE) .
- ADMET Prediction (SwissADME) : Assess logP (ideal: 2–3), CYP450 metabolism, and hERG inhibition risks .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify primary metabolites (e.g., oxidative cleavage of carbamate to urea) .
Q. How can conflicting bioactivity data from different assay conditions be resolved?
- Methodological Answer :
- Assay Replication : Test in triplicate under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
- Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) to rule out false positives in ROS-generating assays .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) across datasets .
Q. What strategies improve the compound’s stability in aqueous formulations?
- Methodological Answer :
- pH Optimization : Stabilize carbamate group at pH 6–7 (avoid alkaline hydrolysis) .
- Lyophilization : Use cryoprotectants (trehalose) for long-term storage .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs enhance half-life in plasma by 3-fold .
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM in MCF-7 cells).
- Resolution :
Verify cell line authenticity (STR profiling).
Standardize assay duration (48h vs. 72h exposure).
Confirm compound purity via HPLC (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
